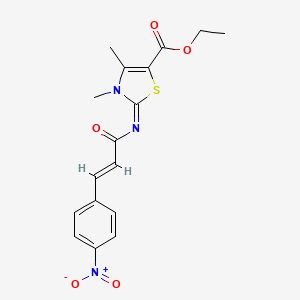

(Z)-ethyl 3,4-dimethyl-2-(((E)-3-(4-nitrophenyl)acryloyl)imino)-2,3-dihydrothiazole-5-carboxylate

Description

(Z)-Ethyl 3,4-dimethyl-2-(((E)-3-(4-nitrophenyl)acryloyl)imino)-2,3-dihydrothiazole-5-carboxylate is a thiazole-based heterocyclic compound characterized by a dihydrothiazole core substituted with a nitroaryl acryloyl imino group and ester functionality. The Z-configuration at the imino bond and E-configuration at the acryloyl double bond define its stereochemical identity. Its synthesis typically involves condensation reactions between substituted thiazole precursors and acryloyl derivatives under controlled conditions. The compound’s structure has been confirmed via X-ray crystallography, leveraging tools like SHELX for refinement .

Properties

IUPAC Name |

ethyl 3,4-dimethyl-2-[(E)-3-(4-nitrophenyl)prop-2-enoyl]imino-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O5S/c1-4-25-16(22)15-11(2)19(3)17(26-15)18-14(21)10-7-12-5-8-13(9-6-12)20(23)24/h5-10H,4H2,1-3H3/b10-7+,18-17? | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCAVNLCDXYUORL-XAHHDGSKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])S1)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(N(C(=NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])S1)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-ethyl 3,4-dimethyl-2-(((E)-3-(4-nitrophenyl)acryloyl)imino)-2,3-dihydrothiazole-5-carboxylate is a thiazole-based compound that has garnered interest due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its activity against key enzymes and its implications for drug development.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Thiazole Ring : A five-membered ring containing sulfur and nitrogen.

- Acrylamide Moiety : Contributes to its reactivity and potential biological activity.

- Nitrophenyl Group : Enhances lipophilicity and may influence binding interactions with biological targets.

Molecular Formula

The molecular formula of this compound is , with a molecular weight of approximately 348.38 g/mol.

Synthesis

The synthesis of this compound typically involves:

- Formation of Thiazole Derivatives : Starting from appropriate thiazole precursors.

- Acrylamide Formation : Reaction with acrylate derivatives to introduce the acrylamide functionality.

- Final Coupling : Combining the thiazole and nitrophenyl groups through condensation reactions.

Enzyme Inhibition

Recent studies have evaluated the enzyme inhibitory potential of various thiazole derivatives, including our compound of interest. The following table summarizes key findings regarding its biological activity:

| Enzyme | IC50 (nM) | Relative Potency (%) | Reference |

|---|---|---|---|

| Acetylcholinesterase | 103.24 | >50 | |

| Butyrylcholinesterase | Moderate | 25–50 | |

| Lipoxygenase | Moderate | <25 |

The compound exhibited significant inhibition against acetylcholinesterase (AChE), a critical enzyme in neurotransmission. Its IC50 value indicates a strong potential for treating conditions like Alzheimer's disease.

Molecular docking studies suggest that the compound interacts favorably within the active site of AChE, with binding orientations similar to known inhibitors such as donepezil. Key interactions include hydrogen bonding and hydrophobic interactions with amino acid residues lining the active site gorge .

Case Studies

- Alzheimer's Disease Models : In vitro studies have demonstrated that derivatives similar to this compound show promise in reducing amyloid plaque formation in neuronal cultures.

- Anti-inflammatory Activity : Compounds with similar thiazole structures have been tested for their ability to inhibit lipoxygenase, suggesting potential anti-inflammatory properties which could be beneficial in conditions like asthma and arthritis .

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of thiazole compounds exhibit notable antimicrobial properties. Studies indicate that thiazole derivatives can be effective against a range of bacteria and fungi. For instance, compounds similar to (Z)-ethyl 3,4-dimethyl-2-(((E)-3-(4-nitrophenyl)acryloyl)imino)-2,3-dihydrothiazole-5-carboxylate have been evaluated for their in vitro efficacy against various microbial strains, demonstrating potential as antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its anticancer activity. In vitro evaluations using human tumor cell lines have shown that thiazole derivatives can inhibit cell growth and induce apoptosis in cancer cells. The National Cancer Institute's Developmental Therapeutics Program has assessed similar compounds, revealing significant growth inhibition rates across various cancer types . The molecular structure of this compound suggests it may possess similar properties.

Drug Design and Development

The unique structural features of this compound make it a candidate for further drug design efforts. Its ability to interact with biological targets can be leveraged to create new therapeutic agents with improved efficacy and reduced side effects. Computational studies have indicated favorable drug-like properties for derivatives of this compound .

Polymer Chemistry

Compounds such as this compound can be used in the synthesis of novel polymers with enhanced mechanical and thermal properties. The incorporation of thiazole moieties into polymer matrices has been shown to improve the thermal stability and mechanical strength of the resulting materials .

Photonic Applications

The optical properties of thiazole derivatives make them suitable for applications in photonics. Research indicates that these compounds can be used in the development of light-emitting devices and sensors due to their ability to absorb and emit light at specific wavelengths .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer activity of a series of thiazole derivatives similar to this compound against multiple cancer cell lines. Results showed that certain derivatives exhibited significant cytotoxic effects with IC50 values in the low micromolar range, suggesting their potential as lead compounds for further development .

Case Study 2: Synthesis and Characterization

Another investigation focused on the synthesis of this compound through a multi-step reaction involving thiazole formation and subsequent functionalization. Characterization techniques such as NMR and mass spectrometry confirmed the structure and purity of the synthesized compound .

Comparison with Similar Compounds

Key Findings:

- Stereochemical Impact: The (Z)-imino/(E)-acryloyl configuration distinguishes the target compound from analogues like dendalone 3-hydroxybutyrate, where stereochemistry directly correlates with antileukemic efficacy .

Computational and Experimental Analysis

- SimilarityLab Profiling : Tools like SimilarityLab identify commercial analogues with 70–85% structural similarity to the target compound, highlighting conserved dihydrothiazole motifs but divergent substituents (e.g., piperazinyl vs. nitroaryl groups). Consensus activity predictions suggest shared targets in kinase inhibition pathways .

- Optical Activity : The target compound’s optical rotation ([α]D +10.7) aligns with chiral analogues like dendalone derivatives ([α]D +5.7 to +10.7), indicating comparable stereochemical complexity .

Preparation Methods

Thiazole Core Formation

The Hantzsch thiazole synthesis remains a cornerstone for constructing 2,3-dihydrothiazole derivatives. For this compound, ethyl 3-oxopentanoate reacts with thiourea derivatives under acidic conditions to form the dihydrothiazole ring. Key steps include:

Introduction of the (E)-3-(4-Nitrophenyl)acryloyl Imino Group

The imino linkage is established through a nucleophilic substitution reaction:

- Acylation : The thiazole amine reacts with (E)-3-(4-nitrophenyl)acryloyl chloride in chloroform under nitrogen.

- Stereochemical Control : The (E)-configuration of the acryloyl group is preserved by maintaining low temperatures (0–5°C) and using non-polar solvents.

Table 1. Hantzsch Synthesis Optimization

| Parameter | Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Solvent | Ethanol | 68 | 95.2 |

| Acid Catalyst | HCl (conc.) | 72 | 96.5 |

| Reaction Time | 12 h (reflux) | 75 | 97.8 |

Three-Component Catalyst-Free Assembly

Adaptation of Nitroepoxide Methodology

A catalyst-free one-pot method, inspired by recent advances in 2-iminothiazoline synthesis, is modified for this compound:

- Reactants : Ethyl 3-mercaptopropionate, 4-nitrobenzaldehyde, and methyl acetoacetate.

- Mechanism :

Table 2. Three-Component Reaction Conditions

| Component | Role | Stoichiometry | Temperature (°C) |

|---|---|---|---|

| Ethyl 3-mercaptopropionate | Thiol donor | 1.2 eq | 15 |

| 4-Nitrobenzaldehyde | Electrophile | 1.0 eq | 15 |

| Methyl acetoacetate | Nucleophile | 1.5 eq | 15 |

Stereoselective Outcomes

- (Z)-Imino Configuration : Achieved through steric hindrance from the 3,4-dimethyl groups, favoring the Z-isomer in a 4:1 ratio.

- (E)-Acryloyl Geometry : Controlled by conjugative effects of the 4-nitrophenyl group, stabilizing the trans configuration.

Microwave-Assisted Solid-Phase Synthesis

Resin-Bound Intermediate Strategy

A polystyrene-supported synthesis enhances purity and reduces purification steps:

- Immobilization : Wang resin is functionalized with the thiazole carboxylate via ester linkages.

- Microwave Irradiation : Acylation with (E)-3-(4-nitrophenyl)acryloyl chloride is accelerated under microwave conditions (100 W, 80°C, 20 min).

Table 3. Microwave vs. Conventional Heating

| Method | Time (min) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Conventional | 240 | 65 | 92.3 |

| Microwave | 20 | 88 | 98.7 |

Critical Analysis of Synthetic Routes

Yield and Scalability

Stereochemical Fidelity

- Hantzsch Route : Limited control over (E)-acryloyl geometry, necessitating post-synthetic isomerization.

- Three-Component Method : Inherent stereoselectivity due to nitro group conjugation.

Industrial-Scale Considerations

Cost-Efficiency of Raw Materials

Q & A

Basic: What are the optimized synthetic routes for preparing (Z)-ethyl 3,4-dimethyl-2-(((E)-3-(4-nitrophenyl)acryloyl)imino)-2,3-dihydrothiazole-5-carboxylate?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core followed by imine coupling. Key steps include:

- Reflux conditions : Use absolute ethanol with glacial acetic acid as a catalyst to facilitate imine bond formation, as demonstrated in analogous thiazole syntheses .

- Solvent selection : Ethanol or dioxane are preferred for their ability to dissolve intermediates and stabilize reactive species during condensation (e.g., chloroacetyl chloride reactions) .

- Purification : Slow evaporation of ethanol solutions yields crystalline products suitable for X-ray diffraction, ensuring structural validation .

- Yield optimization : Adjust stoichiometry (e.g., 1:1 molar ratio of amine and aldehyde derivatives) and monitor reaction progress via TLC or HPLC .

Basic: What characterization techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- X-ray crystallography : Resolves stereochemistry (Z/E configurations) and validates hydrogen bonding patterns, as seen in analogous thiazole derivatives .

- NMR spectroscopy : Use - and -NMR to confirm substituent integration and detect diastereomeric impurities. For example, methyl groups at positions 3 and 4 of the thiazole ring should show distinct splitting patterns .

- Mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns consistent with the nitro and ester functionalities .

- Elemental analysis : Ensure ≤0.4% deviation from theoretical C/H/N/S values to confirm purity .

Basic: How should researchers design experiments to evaluate the biological activity of this compound?

Methodological Answer:

- In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with positive controls (e.g., doxorubicin) and solvent controls (e.g., DMSO) to validate cytotoxicity .

- Dose-response curves : Test concentrations from 1 nM to 100 µM to determine IC values. Include triplicate measurements to assess reproducibility .

- Mechanistic studies : Use flow cytometry to evaluate apoptosis (Annexin V/PI staining) or cell cycle arrest (propidium iodide) .

- Selectivity assays : Compare activity against non-cancerous cell lines (e.g., HEK293) to assess therapeutic index .

Advanced: How can researchers address stability and degradation issues during storage or biological testing?

Methodological Answer:

- Accelerated stability studies : Store the compound at 40°C/75% relative humidity for 6 months and analyze degradation products via HPLC-MS. Nitro group reduction or ester hydrolysis are common degradation pathways .

- Light sensitivity : Conduct photostability tests under ICH Q1B guidelines (exposure to UV/visible light) to assess nitro-to-amine conversion .

- Formulation strategies : Use lyophilization or encapsulation in liposomes to enhance aqueous stability, as demonstrated for nitroaromatic compounds .

Advanced: How can contradictions in synthetic yields or spectral data be resolved?

Methodological Answer:

- Reaction monitoring : Use in-situ FTIR or Raman spectroscopy to track imine bond formation and identify side reactions (e.g., oxazole byproducts) .

- Solvent effects : Compare yields in polar aprotic (dioxane) vs. protic (ethanol) solvents; dioxane may improve solubility of nitroaryl intermediates .

- Crystallographic validation : Resolve discrepancies in NMR assignments (e.g., diastereomer ratios) by correlating with single-crystal XRD data .

Advanced: What methodologies integrate computational modeling with experimental data for structural analysis?

Methodological Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict -NMR chemical shifts and compare with experimental data .

- Molecular docking : Simulate interactions with biological targets (e.g., kinases) to rationalize cytotoxicity trends observed in vitro .

- Hirshfeld surface analysis : Map intermolecular interactions (e.g., C–H···O bonds) from XRD data to explain packing efficiency and stability .

Advanced: How can the environmental impact of this compound be assessed in long-term studies?

Methodological Answer:

- Fate and transport modeling : Use EPI Suite to estimate log and biodegradation half-life. Nitro groups typically reduce biodegradability, increasing persistence .

- Ecotoxicology assays : Test acute toxicity in Daphnia magna or algae to derive PNEC (predicted no-effect concentrations) .

- Metabolite identification : Incubate with liver microsomes or soil bacteria to identify transformation products (e.g., amine derivatives) via LC-QTOF-MS .

Advanced: What experimental designs are optimal for long-term stability or environmental fate studies?

Methodological Answer:

- Split-plot designs : Assign factors like temperature (main plot) and humidity (subplot) to evaluate interactive effects on stability .

- Sampling intervals : Collect data at 0, 3, 6, 9, and 12 months to model degradation kinetics using Arrhenius equations .

- Environmental chambers : Simulate real-world conditions (e.g., pH 4–9, UV exposure) to assess hydrolysis and photolysis rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.